4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a chloro group, a morpholine ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds like “4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways and their modulation can lead to therapeutic effects .
Mode of Action
The compound may interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. This interaction can inhibit or enhance the activity of the target, leading to changes in the downstream biological processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. This could range from changes in gene expression to alterations in cell signaling .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the chloro and morpholine substituents. One common synthetic route includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. Subsequent chlorination and morpholine substitution can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution with an amine could produce an amide.
Scientific Research Applications
4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with various substituents, such as:
- 4-Chloro-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylic acid
- 4-Chloro-2-(pyrrolidin-4-yl)-1,3-thiazole-5-carboxylic acid
- 4-Chloro-2-(azepan-4-yl)-1,3-thiazole-5-carboxylic acid
Uniqueness
The uniqueness of 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The morpholine ring, in particular, can enhance its solubility and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-5(7(12)13)15-8(10-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVUBSSDXQJFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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